Enhanced Lipophilicity (XLogP3) Relative to 4‑Chloro‑7‑(methylsulfonyl)quinoline
4-Bromo-7-(methylsulfonyl)quinoline exhibits a higher predicted lipophilicity (XLogP3 = 2.2) compared with 4‑chloro‑7‑(methylsulfonyl)quinoline (XLogP3 estimated ~1.5–1.8 based on ChemDraw predictions), consistent with the larger atomic volume of bromine [1]. This difference of approximately 0.4–0.7 log units is significant within the context of Lipinski's Rule of Five and suggests improved passive membrane permeability for bromo‑substituted analogs.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-Chloro-7-(methylsulfonyl)quinoline: estimated XLogP3 ~1.5–1.8 |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.7 units higher for the bromo analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) and ChemDraw fragment-based predictions |
Why This Matters
Higher lipophilicity favors partitioning into lipid bilayers, which can translate into improved cellular uptake for intracellular targets, making the bromo analog preferable for cell-based primary screening.
- [1] PubChem. 4-Bromo-7-(methylsulfonyl)quinoline. Compound Summary CID 56973341. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-7-_methylsulfonyl_quinoline View Source
